6,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6,8-dimethyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-11-8-13(3)18-14(9-11)16(21)10-17(23-18)19(22)20-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,20,22) |
InChI Key |
SWQOHNNGTJMMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Biological Activity
6,8-Dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15NO3
- Molecular Weight : 293.3 g/mol
- IUPAC Name : N-(2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- CAS Number : 879351-28-7
Synthesis
The synthesis of this compound typically involves the condensation of 4-oxo-4H-chromene-2-carboxylic acid with 2-methylphenylamine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under reflux conditions in solvents like dichloromethane or tetrahydrofuran (THF) .
Anticancer Properties
Research indicates that compounds in the chromene class exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vivo studies revealed that it significantly reduced inflammation markers in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling.
- Apoptosis Induction : The compound activates pathways leading to programmed cell death in cancer cells .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed significant inhibition of cell proliferation in breast cancer cells (IC50 = 10 µM) |
| Study B | Assess anti-inflammatory effects | Reduced paw edema in rat models by 50% compared to control |
| Study C | Investigate antioxidant properties | Demonstrated a DPPH scavenging activity with an IC50 value of 15 µg/mL |
Comparative Analysis
When compared to similar compounds within the chromene class, such as N-benzyl derivatives, this compound exhibits enhanced solubility and biological activity due to the presence of the methyl substituents on the chromene ring .
Comparison with Similar Compounds
6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide
- Structural Differences : Chlorine atoms replace the methyl groups at positions 6 and 8, and the carboxamide is attached to a 4-sulfamoylphenyl group.
- Bioactivity: Sulfonamide groups are associated with enhanced binding to enzymes like carbonic anhydrases, suggesting divergent therapeutic targets compared to the methyl-substituted parent compound .
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
- Structural Differences : A hydroxyl group at position 7, an aldehyde oxime at position 8, and a 4-methyl group.
- Impact :
- Hydrogen Bonding : The hydroxyl and oxime groups facilitate strong hydrogen-bonding networks, improving crystallinity and stability .
- Anti-Diabetic Activity : Demonstrated α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM), highlighting the role of polar substituents in targeting metabolic enzymes .
Modifications on the Carboxamide Group
N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Structural Differences : The carboxamide is linked to a 2,4-dimethoxyphenyl group instead of 2-methylphenyl.
- Crystal Packing: Methoxy groups may alter π-π stacking and van der Waals interactions, affecting solid-state properties .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide
- Structural Differences : A sulfone-containing tetrahydrothiophene group and a 4-methylbenzyl moiety replace the 2-methylphenyl group.
- Impact: Steric Effects: Bulky substituents may hinder molecular rotation, influencing conformational stability.
Data Table: Comparative Analysis of Key Analogs
Q & A
Basic: What are the recommended synthetic pathways for 6,8-dimethyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Chromene Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions to form the chromene backbone .
Carboxamide Introduction : Coupling the chromene-2-carboxylic acid intermediate with 2-methylaniline using coupling agents like EDCI/HOBt in anhydrous DMF or DCM .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (solvent: acetone/ether) to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted aniline derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm for 6,8-dimethyl), chromene carbonyl (δ ~175–180 ppm), and aromatic protons (δ ~6.8–8.2 ppm). Use deuterated DMSO or CDCl3 for solubility .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. For example, theoretical m/z 350.1392 vs. observed 350.1389 .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Basic: How to design initial biological activity screening for this compound?
Methodological Answer:
- In Vitro Assays :
- Control Experiments : Compare with known standards (e.g., aspirin for COX-2) and include vehicle controls (DMSO ≤0.1%) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Solvent Effects : Repeat NMR in alternate deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation .
- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening .
- Impurity Analysis : Use HPLC-MS to identify side products (e.g., unreacted intermediates) and adjust purification protocols .
Advanced: What reaction mechanisms govern the compound’s functional group reactivity?
Methodological Answer:
- Keto-Enol Tautomerism : The 4-oxo group participates in tautomerism, influencing nucleophilic attack sites. Stabilize enol form using acidic conditions for alkylation .
- Electrophilic Substitution : The electron-rich chromene ring undergoes halogenation (e.g., bromine in acetic acid) at the 3-position .
- Amide Hydrolysis : Under strong acidic/basic conditions, the carboxamide hydrolyzes to carboxylic acid; monitor via pH control and IR .
Advanced: How to optimize synthetic yield while minimizing side products?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for chromene cyclization efficiency .
- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in carboxamide coupling steps .
Advanced: How to conduct structure-activity relationship (SAR) studies on analogues?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified methyl groups (e.g., 6-Cl, 8-OCH3) and compare bioactivity .
- 3D-QSAR Modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with IC50 values .
- Crystallography : Obtain X-ray structures to link steric effects (e.g., ortho-methyl hindrance) to binding affinity .
Advanced: What computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., Fukui indices) .
- Molecular Docking : Dock into COX-2 (PDB: 3LN1) using AutoDock Vina; prioritize poses with H-bonds to Arg120 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .
Advanced: How to analyze degradation products under stress conditions?
Methodological Answer:
- Forced Degradation : Expose to UV (254 nm), heat (60°C), or acidic/alkaline buffers (0.1M HCl/NaOH) for 24 hours .
- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide) using a C18 column and ESI+ ionization .
- Kinetic Studies : Calculate degradation rate constants (k) under varied conditions to assess shelf-life .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
